

Check Availability & Pricing

# YD23's effect on chromatin accessibility and gene regulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YD23      |           |
| Cat. No.:            | B10857971 | Get Quote |

An In-Depth Technical Guide to YD23: Effects on Chromatin Accessibility and Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

YD23 is a potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. It leverages the synthetic lethal relationship between the SWI/SNF ATPase paralogs, SMARCA2 and SMARCA4, providing a targeted therapeutic strategy for cancers harboring loss-of-function mutations in SMARCA4. Mechanistically, YD23-mediated degradation of SMARCA2 leads to a significant reduction in chromatin accessibility, particularly at enhancer regions that are critical for the expression of cell cycle and proliferation genes. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and molecular pathways associated with YD23's mechanism of action.

### **Core Mechanism of Action**

YD23 is a PROTAC that links a ligand for the SMARCA2 protein to a ligand for an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] In cancer cells with mutated or deficient SMARCA4, the compensatory reliance on SMARCA2 for chromatin remodeling makes them exquisitely sensitive to its degradation.[2] The degradation of SMARCA2 by YD23 results in the reprogramming of the



enhancer landscape, leading to decreased chromatin accessibility at regulatory regions of key oncogenic transcription programs, including the YAP/TEAD pathway.[2][3] This ultimately causes the downregulation of essential cell cycle genes, leading to selective growth inhibition of SMARCA4-mutant cancer cells.[1][3]

# **Quantitative Data**

The following tables summarize the key quantitative metrics defining the potency and efficacy of **YD23** both in vitro and in vivo.

Table 1: In Vitro Degradation of SMARCA2 by YD23

| Cell Line                       | SMARCA4 Status | DC50 (nM)     | Dmax (%) |
|---------------------------------|----------------|---------------|----------|
| H1792                           | WT             | 64            | 88       |
| H1975                           | WT             | 297           | 95       |
| Panel of 10<br>SMARCA4-WT Lines | WT             | 92.8 (Median) | >90      |

Data sourced from vendor technical sheets citing primary research.[1]

Table 2: In Vitro Anti-proliferative Activity of **YD23** (12-day assay)

| Cell Line Group                  | Median IC50 (μM) |  |
|----------------------------------|------------------|--|
| SMARCA4-Mutant Lung Cancer Lines | 0.11             |  |
| SMARCA4-WT Lung Cancer Lines     | 6.0              |  |

Data demonstrates the selective growth inhibition in SMARCA4-mutant contexts.[1]

Table 3: In Vivo Efficacy of YD23 in SMARCA4-Mutant Xenograft Models



| Xenograft Model | Dosage Regimen          | Tumor Growth Inhibition<br>(TGI) (%) |
|-----------------|-------------------------|--------------------------------------|
| H1568           | 12.5 mg/kg, i.p., daily | 72                                   |
| H322            | 12.5 mg/kg, i.p., daily | 49                                   |
| H2126           | 12.5 mg/kg, i.p., daily | 44                                   |

YD23 was well-tolerated, with observed weight loss of less than 10%.[1]

Table 4: Effect of YD23 on Gene Expression in SMARCA4-Mutant Cells

| Pathway         | Representative Downregulated Genes |
|-----------------|------------------------------------|
| E2F Targets     | E2F1, CDK1, CDC25A                 |
| G2/M Checkpoint | CCNB1, PLK1, BUB1                  |
| Mitotic Spindle | KIF11, AURKA, CENPE                |

Gene set enrichment analysis after treatment with 1  $\mu$ M **YD23** for 96 hours shows significant downregulation of cell cycle-related pathways.[1]

## **Signaling and Experimental Workflows**

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating **YD23**.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancer reprogramming underlies therapeutic utility of a SMARCA2 degrader in SMARCA4 mutant cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YD23's effect on chromatin accessibility and gene regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857971#yd23-s-effect-on-chromatin-accessibility-and-gene-regulation]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com